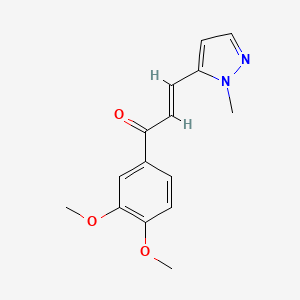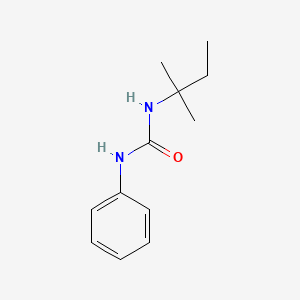![molecular formula C18H24F3N3O2 B5437038 N-isobutyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5437038.png)
N-isobutyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide is a synthetic compound that has been widely used in scientific research. It is commonly referred to as TFB-TAP and belongs to the class of piperazine compounds. TFB-TAP has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Wirkmechanismus
TFB-TAP acts as a selective dopamine D2 receptor antagonist and serotonin 5-HT1A receptor agonist. It has been found to have a high affinity for both receptors, which may contribute to its antipsychotic and anxiolytic effects. TFB-TAP has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
TFB-TAP has several biochemical and physiological effects, including the regulation of dopamine and serotonin neurotransmission, the induction of apoptosis in cancer cells, and the inhibition of cell proliferation. TFB-TAP has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
TFB-TAP has several advantages for lab experiments, including its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. However, TFB-TAP has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
TFB-TAP has several potential future directions, including the development of more potent and selective analogs, the investigation of its use in combination therapy for cancer, and the exploration of its neuroprotective effects in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Further research is needed to fully understand the potential of TFB-TAP in these areas.
Conclusion:
In conclusion, TFB-TAP is a synthetic compound that has been widely used in scientific research. It has several biochemical and physiological effects and has been found to have potential in the treatment of various diseases. The synthesis method of TFB-TAP has been optimized to increase the yield and purity of the compound. Further research is needed to fully understand the potential of TFB-TAP in drug discovery, neuropharmacology, and cancer research.
Synthesemethoden
TFB-TAP can be synthesized using several methods, but the most common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with isobutylamine to form 3-(trifluoromethyl)benzylisobutylamine. The resulting compound is then reacted with 2-oxo-N-(piperazin-2-yl)acetamide to form TFB-TAP. The synthesis of TFB-TAP has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
TFB-TAP has been used in several scientific research applications, including drug discovery, neuropharmacology, and cancer research. TFB-TAP has been found to have potent antipsychotic and anxiolytic effects, making it a potential candidate for the treatment of schizophrenia and anxiety disorders. TFB-TAP has also been found to have anti-cancer properties, making it a potential candidate for the treatment of various cancers.
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-2-[3-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2/c1-12(2)10-23-16(25)9-15-17(26)22-6-7-24(15)11-13-4-3-5-14(8-13)18(19,20)21/h3-5,8,12,15H,6-7,9-11H2,1-2H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEBKQMCTZSVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5436959.png)

![(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)dimethylamine oxalate](/img/structure/B5436971.png)
![(3S*,4R*)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5436975.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5436988.png)
![(3aR*,5R*,6S*,7aS*)-2-[2-(4-morpholinyl)benzoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5437000.png)

![2,4,6-trimethyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5437008.png)


![[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]amine hydrochloride](/img/structure/B5437025.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B5437027.png)
![2-(1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}piperidin-4-yl)propan-2-ol](/img/structure/B5437030.png)
![1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5437046.png)